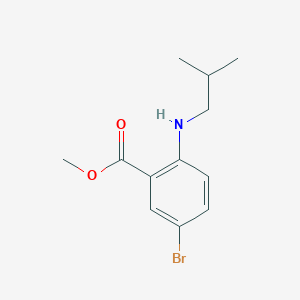

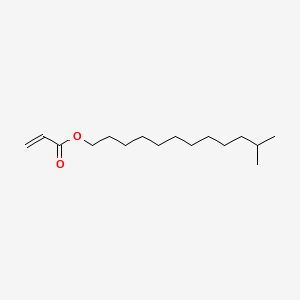

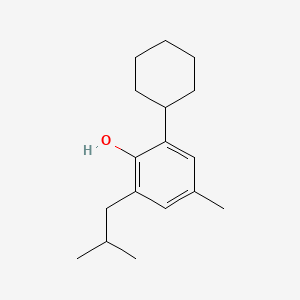

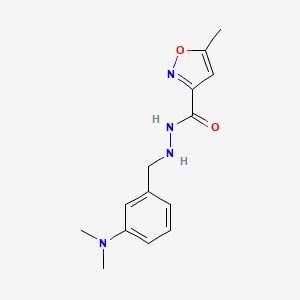

![molecular formula C14H15F3N2 B3059108 1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 94361-05-4](/img/structure/B3059108.png)

1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Vue d'ensemble

Description

The compound “1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine” is a complex organic molecule that contains a piperazine ring, a trifluoromethyl group, and a propynyl group. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. The propynyl group is a functional group consisting of a propyne (a three-carbon alkyne) attached to the rest of the molecule by its triple-bonded carbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring provides a rigid, planar structure, while the trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule. The propynyl group, with its triple bond, could provide sites for further reactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. The piperazine ring could potentially undergo substitution reactions, while the trifluoromethyl group could participate in various organofluorine reactions. The propynyl group, with its triple bond, could potentially undergo addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the piperazine ring, the trifluoromethyl group, and the propynyl group. These groups could influence properties such as the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

Insecticide Development :

- Cai et al. (2010) investigated the use of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, based on the PAPP scaffold, as novel insecticides. They found these compounds to exhibit growth-inhibiting and larvicidal activities against armyworms, with a focus on understanding the structure-activity relationship of these derivatives (Cai et al., 2010).

Anticancer Activity :

- Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds similar to the queried compound, and tested their anticancer activities against breast cancer cells. Certain derivatives showed promising antiproliferative effects, comparable to cisplatin (Yurttaş et al., 2014).

Receptor Antagonist Research :

- Borrmann et al. (2009) designed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which included compounds related to the queried compound. These were characterized as A2B adenosine receptor antagonists, displaying subnanomolar affinity and high selectivity (Borrmann et al., 2009).

Antidepressant and Antianxiety Activity :

- Kumar et al. (2017) synthesized a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which exhibited antidepressant and antianxiety activities in mice (Kumar et al., 2017).

Antibacterial Agents :

- Abbasi et al. (2020) explored the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine as potential antibacterial agents. They found some of these derivatives to be effective against bacterial strains like Bacillus subtilis and Escherichia coli (Abbasi et al., 2020).

Synthesis of Drug Building Blocks :

- Sánchez-Roselló et al. (2014) described the synthesis of 2-phenyl-3-(trifluoromethyl)piperazines, which are structurally related to the queried compound. These building blocks are important in medicinal chemistry for developing new drugs (Sánchez-Roselló et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-prop-2-ynyl-4-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2/c1-2-6-18-7-9-19(10-8-18)13-5-3-4-12(11-13)14(15,16)17/h1,3-5,11H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPULLSOELSTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363139 | |

| Record name | 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821935 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94361-05-4 | |

| Record name | 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

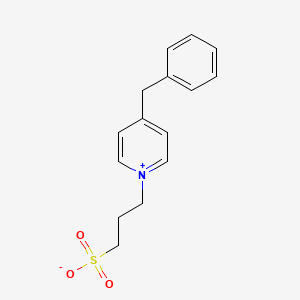

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3059027.png)